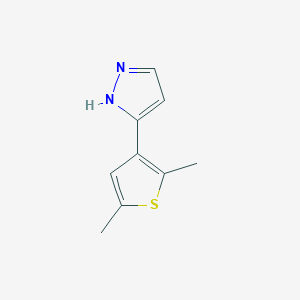

3-(2,5-dimethyl-3-thienyl)-1H-pyrazole

Übersicht

Beschreibung

3-(2,5-Dimethyl-3-thienyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 2,5-dimethyl-3-thienyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole typically involves the reaction of 2,5-dimethylthiophene with hydrazine derivatives. One common method includes the cyclization of 3-(2,5-dimethyl-3-thienyl)-1-propen-1-one with hydrazine hydrate under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2,5-Dimethyl-3-thienyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the pyrazole ring to a pyrazoline derivative.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Pyrazoline derivatives.

Substitution: Halogenated thienyl-pyrazole compounds.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dimethyl-3-thienyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and coordination complexes.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of photochromic materials and organic semiconductors due to its unique electronic properties

Wirkmechanismus

The mechanism of action of 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thienyl and pyrazole rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethyl-3-thienyl)-1H-pyrazole: A closely related compound with similar structural features.

1-(2,5-Dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: Another derivative with potential biological activities.

4,5-Bis(2,5-dimethyl-3-thienyl)-1H-imidazole: Known for its photochromic properties.

Uniqueness: 3-(2,5-Dimethyl-3-thienyl)-1H-pyrazole stands out due to its balanced electronic properties, making it suitable for various applications in materials science and medicinal chemistry. Its ability to undergo diverse chemical reactions further enhances its versatility.

Biologische Aktivität

The compound 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole is a member of the pyrazole family, which has been widely studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, synthesis methods, and case studies demonstrating its efficacy in various applications.

Biological Activity Overview

Pyrazole derivatives, including this compound, exhibit a wide range of biological activities such as anti-inflammatory , antimicrobial , antioxidant , and anticancer properties. The biological mechanisms often involve interactions with specific enzymes and receptors, leading to therapeutic effects.

Pharmacological Properties

- Anti-inflammatory Activity : Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, studies indicate that certain pyrazole derivatives can significantly reduce paw edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Activity : The antimicrobial efficacy of pyrazoles has been documented against various pathogens. For example, certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

- Antioxidant Activity : Pyrazoles also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems. This activity is essential for preventing cellular damage and related diseases .

- Anticancer Activity : Research has highlighted the potential of pyrazole derivatives in cancer therapy. Compounds have shown selective cytotoxicity against various cancer cell lines, including melanoma and colon cancer cells .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- One-Pot Synthesis : A convenient method involves the reaction of hydrazones derived from aryl aldehydes with substituted acetophenones under reflux conditions .

- Multi-Step Synthesis : This involves multiple reactions to introduce different substituents on the pyrazole ring to enhance biological activity .

Table 1: Summary of Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| One-Pot Synthesis | Reaction of hydrazones with acetophenones | Good to Excellent |

| Multi-Step Synthesis | Sequential reactions introducing various substituents | Variable |

Case Study 1: Anti-Inflammatory Effects

A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in a carrageenan-induced edema model. The results showed that certain compounds exhibited significant reductions in inflammation comparable to indomethacin, supporting their potential use as anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

In an investigation on antimicrobial activity, several pyrazole derivatives were tested against multiple bacterial strains. Compound 7b showed remarkable activity with an MIC value of 0.22 μg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent for bacterial infections .

Table 2: Antimicrobial Activity Results

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.25 | E. coli |

| 5a | 0.22 | Staphylococcus aureus |

| 7b | 0.20 | Bacillus subtilis |

Eigenschaften

IUPAC Name |

5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-5-8(7(2)12-6)9-3-4-10-11-9/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVURMHHAGJYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323238 | |

| Record name | 5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1006482-98-9 | |

| Record name | 5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.